1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound featuring a triazole ring substituted with a 3-methylbutyl group and a carboxylic acid group
Scientific Research Applications
1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes like cathepsin s . Cathepsin S is a cysteine protease involved in antigen presentation and other cellular processes .
Mode of Action
Based on the structure of the compound, it may undergo nucleophilic acyl substitution reactions . In such reactions, the carbonyl oxygen of the carboxylic acid group is first protonated, which draws electron density away from the carbon and increases its electrophilicity. Then, a nucleophile attacks the carbon, leading to various changes in the molecule .
Biochemical Pathways
Similar compounds have been shown to impact redox cofactor metabolism , suggesting that this compound may also influence similar pathways.
Pharmacokinetics
Compounds with similar structures, such as carfilzomib, have shown high plasma clearance, a short terminal half-life, and rapid and wide tissue distribution . These properties may impact the bioavailability of 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid.
Result of Action
Based on its potential interaction with enzymes like cathepsin s , it may influence antigen presentation and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme is as follows:
- Synthesis of the azide precursor: 3-methylbutyl bromide is reacted with sodium azide to form 3-methylbutyl azide.
- Cycloaddition: The azide is then reacted with an alkyne, such as propargyl carboxylic acid, in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products:
- Oxidation products include triazole carboxylates and triazole ketones.
- Reduction products include dihydrotriazoles.
- Substitution products vary depending on the substituent introduced.
Comparison with Similar Compounds
1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(3-Methylbutyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxylate: The ester derivative of the carboxylic acid.
Uniqueness: 1-(3-Methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a triazole ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. The presence of the 3-methylbutyl group further enhances its lipophilicity and potential interactions with hydrophobic biological targets.
Properties
IUPAC Name |
1-(3-methylbutyl)triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)3-4-11-5-7(8(12)13)9-10-11/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNDYUABHITNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.